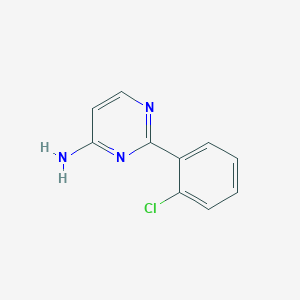

2-(2-Chlorophenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJZNUPTZTYPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2-Chlorophenyl)pyrimidin-4-amine

The following technical guide details the synthesis, characterization, and application of 2-(2-Chlorophenyl)pyrimidin-4-amine , a specialized heterocyclic scaffold used in medicinal chemistry.

Part 1: Compound Identity & Strategic Context[1]

Chemical Identity

This guide focuses on 2-(2-Chlorophenyl)pyrimidin-4-amine , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.[1] Unlike its commercially ubiquitous isomers (e.g., 4-phenylpyrimidin-2-amine), this specific regioisomer often requires custom synthesis for structure-activity relationship (SAR) studies.[1]

| Property | Detail |

| Systematic Name | 2-(2-Chlorophenyl)pyrimidin-4-amine |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.64 g/mol |

| Core Scaffold | 2-Aryl-4-aminopyrimidine |

| Key Precursor CAS | 7461-50-9 (2-Chloropyrimidin-4-amine) |

| Coupling Partner CAS | 3900-89-8 (2-Chlorophenylboronic acid) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

Strategic Utility in Drug Discovery

The 2-aryl-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a hinge-binding motif in ATP-competitive kinase inhibitors.[1] The 2-chlorophenyl substitution at the C2 position introduces steric bulk and lipophilicity, often exploiting the "gatekeeper" region of kinase pockets or inducing atropisomerism that can enhance selectivity.[1]

Part 2: Synthetic Protocol (Custom Synthesis)

Since 2-(2-Chlorophenyl)pyrimidin-4-amine is not a standard catalog item, a robust synthetic route is required.[1] The most reliable method is a Suzuki-Miyaura cross-coupling reaction.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C2-aryl bond.[1] The preferred forward synthesis involves coupling an electron-deficient 2-chloropyrimidine with an electron-rich arylboronic acid.[1]

Reaction Scheme (DOT Diagram):

Figure 1: Retrosynthetic pathway utilizing Suzuki-Miyaura cross-coupling.[1]

Experimental Protocol

Objective: Synthesize 1.0 g of 2-(2-Chlorophenyl)pyrimidin-4-amine.

Reagents:

-

Precursor A: 2-Chloropyrimidin-4-amine (1.0 eq, 4.86 mmol, 0.63 g) [CAS 7461-50-9][1]

-

Precursor B: 2-Chlorophenylboronic acid (1.2 eq, 5.83 mmol, 0.91 g) [CAS 3900-89-8][1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 0.24 mmol, 0.28 g)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 9.72 mmol, 1.03 g)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v, 20 mL)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x) to remove moisture and oxygen.

-

Reagent Addition: Charge the flask with Precursor A, Precursor B, and Pd(PPh₃)₄ under a positive stream of Argon.

-

Solvent Degassing: In a separate vial, sparge the DME/Water mixture with Argon for 15 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM) or LCMS.

-

Checkpoint: Look for the disappearance of the starting chloropyrimidine (m/z 130) and appearance of the product (m/z ~206).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Yield Expectation: 65–75% (approx. 0.65 g – 0.75 g).

Part 3: Analytical Validation & Quality Control[1]

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as self-validating criteria for the synthesized product.

Expected Analytical Data

| Method | Expected Signal / Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (d, 1H, Pyrimidine H6) | Characteristic doublet for pyrimidine ring.[1] |

| δ 6.4 (d, 1H, Pyrimidine H5) | Upfield doublet due to amine shielding. | |

| δ 7.0 (br s, 2H, -NH₂) | Exchangeable amine protons. | |

| δ 7.3–7.6 (m, 4H, Ar-H) | Multiplet for the 2-chlorophenyl ring.[1] | |

| LCMS (ESI+) | [M+H]⁺ = 206.05 / 208.05 | Observe 3:1 ratio for Cl isotope pattern. |

| Appearance | Off-white to pale yellow solid | Typical for aminopyrimidines.[1] |

Purification Decision Tree

Use the following logic flow to determine the appropriate purification strategy based on crude purity.

Figure 2: Decision matrix for purification based on crude impurity profile.[1]

Part 4: Safety & Handling (SDS Summary)

While specific SDS data for the final product may be sparse, handling should be based on the properties of the aminopyrimidine class and its precursors.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Precautionary Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84432, 2-Chloropyrimidin-4-amine. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

ChemSrc (2025). 2-(2-Chlorophenyl)pyrimidin-4-amine Suppliers and Data. Retrieved from [Link](Note: Direct CAS indexing for this specific isomer is limited; synthesis is recommended).

Sources

2-(2-Chlorophenyl)pyrimidin-4-amine molecular weight and formula

The following technical guide details the physicochemical identity, synthetic pathways, and research applications of 2-(2-Chlorophenyl)pyrimidin-4-amine .

Physicochemical Identity

The molecule 2-(2-Chlorophenyl)pyrimidin-4-amine represents a specific biaryl pyrimidine scaffold. It features a pyrimidine core substituted with a primary amine at the C4 position and an ortho-chlorophenyl ring at the C2 position. This specific substitution pattern creates a "twisted" biaryl conformation due to steric hindrance from the ortho-chloro group, a critical feature for binding selectivity in kinase pockets.

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | 2-(2-Chlorophenyl)pyrimidin-4-amine | |

| Molecular Formula | ||

| Molecular Weight | 205.65 g/mol | Average Mass |

| Monoisotopic Mass | 205.0407 | Based on |

| Heavy Atom Count | 14 | |

| Topological PSA | ~51.8 | Predicted (Polar Surface Area) |

| cLogP | 1.8 – 2.2 | Predicted (Lipophilicity) |

| Physical State | Solid (Powder) | Typical for aminopyrimidines |

| Solubility | DMSO, Methanol, DMF | Low solubility in water |

Synthetic Pathways & Methodology

The synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine is most efficiently achieved via a convergent route using Suzuki-Miyaura cross-coupling . This approach allows for the modular assembly of the biaryl system from readily available precursors.

Retrosynthetic Analysis

The molecule can be disconnected at the C2-C1' bond. The most logical forward synthesis involves the coupling of 2-chloropyrimidin-4-amine (electrophile) with 2-chlorophenylboronic acid (nucleophile).

Diagram 1: Synthetic Workflow (Suzuki-Miyaura)

Caption: Two-step synthesis starting from 2,4-dichloropyrimidine. Step 1 exploits the higher reactivity of the C4-chloride for nucleophilic aromatic substitution (

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloropyrimidin-4-amine

-

Principle: The C4 position of 2,4-dichloropyrimidine is more electron-deficient and less sterically hindered than C2, allowing for regioselective amination.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Ammonium hydroxide (excess).

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in isopropanol.

-

Slowly add concentrated

at -

Stir at room temperature for 4–6 hours. Monitor by TLC (the product is more polar than the starting material).

-

Concentrate in vacuo.[1] The regioisomer 4-amino-2-chloropyrimidine is typically the major product (>90% selectivity).

-

Recrystallize from ethanol/water to obtain a white solid.

-

Step 2: Suzuki Coupling to Target

-

Reagents: 2-Chloropyrimidin-4-amine (1.0 eq), 2-Chlorophenylboronic acid (1.2 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane : Water (4:1).

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

-

Add the pyrimidine intermediate, boronic acid, and base to the reaction vessel.

-

Add the catalyst under a nitrogen stream.

-

Heat to

(or reflux) for 12–16 hours. -

Workup: Cool to RT, dilute with ethyl acetate, and wash with brine.

-

Purification: Silica gel column chromatography. Elute with Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).

-

Structural Characterization

Confirming the structure requires differentiating the regioisomers and verifying the biaryl connection.

Expected -NMR Signature (DMSO- , 400 MHz)

-

Pyrimidine Ring:

-

H6 (C6-H): Doublet,

ppm ( -

H5 (C5-H): Doublet,

ppm (

-

-

Amine:

-

: Broad singlet,

-

: Broad singlet,

-

2-Chlorophenyl Ring:

-

Multiplet pattern

ppm. The proton at the 6'-position (adjacent to the pyrimidine) may appear distinct if rotation is restricted.

-

Mass Spectrometry (ESI-MS)

-

Parent Ion (

): m/z 206.1 (for -

Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 206 and 208, confirming the presence of a single chlorine atom.

Research Applications & Pharmacological Context

This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

-

Hinge Binding: The pyrimidine N1 and the C4-amino group form a donor-acceptor motif that mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinase enzymes.[2]

-

Selectivity Filter: The 2-chlorophenyl group introduces steric bulk. This forces the phenyl ring out of planarity with the pyrimidine (dihedral angle > 40°). This conformation is often required to fit into hydrophobic pockets (e.g., the "gatekeeper" region) of specific kinases like p38 MAP Kinase or Src family kinases .

Diagram 2: Pharmacophore Mapping

Caption: Functional decomposition of the molecule. The amine and pyrimidine nitrogen act as the primary anchor points for biological targets.[2]

References

-

Synthesis of 2-aminopyrimidines: Zunszain, P. A., et al. "Search for the specific CAS and synthesis of 2-chloropyrimidin-4-amine." Acta Crystallographica Section E, 2012.[3] Link

-

Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

Sources

Biological activity of 2-arylpyrimidin-4-amine derivatives

An In-depth Technical Guide to the Biological Activity of 2-Arylpyrimidin-4-amine Derivatives

Foreword: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, famously forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biocompatibility and its capacity for diverse chemical modifications have established the pyrimidine scaffold as a "privileged structure" in drug discovery.[2][3] Among its myriad derivatives, the 2-arylpyrimidin-4-amine core has emerged as a particularly fruitful scaffold, giving rise to compounds with a vast spectrum of biological activities. This guide synthesizes current research to provide an in-depth exploration of these activities, focusing on the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Our objective is to move beyond a simple recitation of facts, instead offering a causal analysis of why this scaffold is so effective and how its potential can be systematically explored and validated.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented therapeutic application of 2-arylpyrimidin-4-amine derivatives is in oncology. These compounds do not act via a single mechanism but rather engage a variety of critical cellular targets and pathways, making them potent and versatile anticancer agents.

Mechanism of Action: Precision Targeting of Cancer Pathways

The efficacy of these derivatives stems from their ability to interfere with the signaling cascades that drive cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer. The 2-arylpyrimidin-4-amine scaffold is adept at fitting into the ATP-binding pocket of various kinases. Notable targets include:

-

p21-Activated Kinase 1 (PAK1): Derivatives have been identified as potent PAK1 inhibitors, which is significant as PAK1 is implicated in the proliferation of various cancers, including colon cancer.[4]

-

Anaplastic Lymphoma Kinase (ALK): Certain 2,4-pyrimidinediamine derivatives act as dual inhibitors of ALK and histone deacetylases (HDACs), offering a synergistic approach to treating ALK-addicted cancers.[5]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a key anticancer target. Novel pyrimidin-2-amine derivatives have been developed as highly potent PLK4 inhibitors.[6][7]

-

Cyclin-Dependent Kinase 2 (CDK2): Specific N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent and selective inhibition of CDK2, a kinase central to cell cycle progression.[8]

-

VEGFR-2: By inhibiting Vascular Endothelial Growth Factor Receptor 2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9][10] This is often pursued as a dual-targeting strategy, for instance, by combining VEGFR-2 inhibition with Estrogen Receptor α (ERα) antagonism for breast cancer.[9]

-

-

Disruption of Key Signaling Cascades: Beyond individual kinases, these compounds can suppress entire signaling pathways. Western blot analyses have confirmed that specific derivatives can simultaneously inhibit both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth and survival.[9][11]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. Mechanistic studies show this often occurs via the mitochondrial pathway, characterized by an increase in intracellular Reactive Oxygen Species (ROS), a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[11][12]

-

Cell Cycle Arrest: By interfering with kinases like CDK2 and PLK4, these compounds can halt the cell cycle, preventing cancer cells from dividing. Arrest has been observed at various phases, including the S phase[5][11] and the G2/M transition[8][12], depending on the specific compound and cell line.

-

Inhibition of Cell Migration and Invasion: Derivatives have been shown to suppress the ability of cancer cells to migrate and invade surrounding tissues, a key factor in preventing metastasis.[5][11]

Caption: Fig. 1: Inhibition of the RAS/Raf/MEK/ERK pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of substituents.

-

Pyrimidine Core Substitution: Incorporation of a bromide at the 5-position of the pyrimidine ring has been shown to yield potent PAK1 inhibition.[4]

-

Aryl Group Modifications: For dual ERα/VEGFR-2 ligands, a 4-hydroxylphenyl group at the 2-position of the pyrimidine was found to be a key factor for enhancing ERα binding affinity through hydrogen-bonding interactions.[9]

-

Amine Substituents: The nature of the amine at the 4-position influences properties like solubility and cell permeability, which are critical for overall efficacy.

Quantitative Data Summary

The in vitro cytotoxic activity of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Target(s) | Reference |

| 7b (Ursolic Acid Hybrid) | MCF-7 (Breast) | 0.48 | MEK1, PI3K/AKT | |

| 7b (Ursolic Acid Hybrid) | HeLa (Cervical) | 0.74 | MEK1, PI3K/AKT | [11] |

| 13f | A549 (NSCLC) | 0.2 | Not Specified | |

| 13c | A549 (NSCLC) | 0.2 | Not Specified | [13] |

| II-9OH | MCF-7 (Breast) | 1.64 (ERα binding) | ERα, VEGFR-2 | [9] |

| II-9OH | HUVEC | 0.085 (VEGFR-2) | ERα, VEGFR-2 | [9] |

| 4b (Aryl Urea Moiety) | SW480 (Colon) | 11.08 | Apoptosis Induction | [12] |

| 8h | Breast Cancer Cells | 0.0067 (PLK4) | PLK4 | [6] |

| 15 | A2780 (Ovarian) | 0.127-0.560 (GI₅₀) | CDK2 | [8] |

Core Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a robust method for determining the cytotoxic effect of a compound on cancer cell lines. The assay's principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Caption: Fig. 2: Workflow for the MTT cytotoxicity assay.

-

Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Step 3: Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Step 4: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.

-

Step 5: Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Step 6: Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression by staining the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) and analyzing the fluorescence intensity of individual cells.

-

Step 1: Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x and 2x IC₅₀) for 24 hours.[5]

-

Step 2: Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).

-

Step 3: Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Step 4: Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Step 5: Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, from arthritis to certain cancers. Pyrimidine derivatives have demonstrated significant anti-inflammatory effects, primarily through the selective inhibition of key enzymes in the inflammatory pathway.[14]

Mechanism of Action

-

Selective COX-2 Inhibition: The primary mechanism of action for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[14] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling. A key advantage of certain pyrimidine derivatives is their high selectivity for inhibiting COX-2 over COX-1.[15][16] This selectivity is therapeutically desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17]

-

Reduction of Inflammatory Cytokines: Some derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in response to inflammatory stimuli.[18]

-

Antioxidant Effects: Certain compounds also exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS) in inflammatory cell models, further contributing to their anti-inflammatory profile.[15][16]

Quantitative Data: COX-2 Inhibition

| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Standard) | 0.04 | >10 | >250 | [14] |

| Derivative 5 | 0.04 | Not Reported | Not Reported | [14] |

| Derivative 6 | 0.04 | Not Reported | Not Reported | [14] |

| Compound L1 | High Selectivity | Low Activity | High | [15][16] |

| Compound L2 | High Selectivity | Low Activity | High | [15][16] |

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for anti-infective agents.[19] The 2-arylpyrimidin-4-amine core has demonstrated promising activity against a range of microbial pathogens.

Spectrum of Activity

-

Antibacterial: Derivatives have shown broad-spectrum activity, with reported efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[19][20] One potent derivative, bearing a 4-chlorophenyl substituent, exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate S. aureus (MRSA/VISA) strain.[20]

-

Antifungal: Activity has also been observed against pathogenic fungi, including Candida albicans.[19]

-

Antimalarial: The aminopyrimidine core is a known scaffold in antimalarial research, with some derivatives showing potential against drug-resistant strains of Plasmodium falciparum.[2]

Core Experimental Protocol

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Fig. 3: Workflow for MIC determination.

-

Step 1: Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Step 2: Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Step 3: Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Step 5: Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis and Future Perspectives

The accessibility of 2-arylpyrimidin-4-amine derivatives through robust synthetic routes, such as the condensation of guanidines with β-diketones or α,β-unsaturated carbonyl compounds[1], and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction[21], facilitates the rapid generation of diverse chemical libraries for screening.

The remarkable versatility of this scaffold is evident. From potent and selective kinase inhibitors for cancer therapy to selective COX-2 inhibitors for inflammation and broad-spectrum antimicrobial agents, the 2-arylpyrimidin-4-amine core continues to be a source of promising therapeutic candidates.

Future research will likely focus on:

-

Multi-Targeting Agents: Designing single molecules that can modulate multiple disease-relevant targets simultaneously, such as the dual ALK/HDAC or ERα/VEGFR-2 inhibitors.[5][9]

-

Optimizing Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Combating Drug Resistance: Developing derivatives that are active against drug-resistant cancer cell lines or microbial strains.

References

- Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry (RSC Publishing).

- Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. PubMed.

- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the tre

- 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.

- 2-[(Ethylamino)methyl]pyrimidin-4-amine. Benchchem.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.

- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg

- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel

- Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine deriv

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC.

- Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed.

- Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines. PubMed.

- Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. PubMed.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv

- Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed.

- Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine deriv

- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflamm

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Anti-inflammatory hybrids of secondary amines and amide-sulfamide deriv

Sources

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[(Ethylamino)methyl]pyrimidin-4-amine | Benchchem [benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrevlett.com [chemrevlett.com]

- 20. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine

Abstract

The characterization of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing its downstream developability, from biological screening to formulation. This technical guide provides a comprehensive framework for determining the solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine in two critical solvents: dimethyl sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and aqueous buffer, which simulates physiological conditions. This document moves beyond a simple recitation of protocols to offer a deep dive into the theoretical underpinnings and practical considerations of solubility assessment. We will explore the crucial distinction between kinetic and thermodynamic solubility, provide detailed, step-by-step experimental workflows for their determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility data to inform critical project decisions.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Poor solubility can lead to a cascade of complications, including unreliable results in biological assays, underestimated toxicity, and poor bioavailability.[1] Therefore, the early and accurate determination of a compound's solubility is not merely a data collection exercise but a critical step in risk mitigation and resource allocation.

This guide focuses on 2-(2-Chlorophenyl)pyrimidin-4-amine, a molecule of interest whose developability is intrinsically linked to its solubility profile. We will address its solubility in two key contexts:

-

DMSO Solubility : As the primary solvent for compound libraries, ensuring a compound is fully dissolved in DMSO at the desired stock concentration is paramount for accurate and reproducible biological screening.[2][3] Undissolved compound in a DMSO stock can lead to a gross overestimation of its biological activity.

-

Aqueous Solubility : The solubility in aqueous buffers, typically at a physiological pH of 7.4, is a key indicator of a compound's potential in vivo behavior. It directly impacts absorption and, consequently, bioavailability.

This guide will provide the theoretical background and practical protocols to empower researchers to generate high-quality solubility data for 2-(2-Chlorophenyl)pyrimidin-4-amine and other similar molecules.

Theoretical Considerations

2.1. Physicochemical Properties Influencing Solubility

-

The chlorophenyl group is hydrophobic and will tend to decrease aqueous solubility.

-

The pyrimidin-4-amine moiety contains nitrogen atoms capable of hydrogen bonding, which can contribute to solubility in polar solvents like water.[4] The amine group also introduces basicity to the molecule.

For a related compound, N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine, the predicted LogKow (a measure of lipophilicity) is 2.58, and the predicted basic pKa is 3.75.[5] These values suggest that 2-(2-Chlorophenyl)pyrimidin-4-amine is likely to be a weakly basic compound with moderate lipophilicity, which would predict low aqueous solubility.

2.2. Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing aqueous solubility, it is essential to differentiate between two key concepts: kinetic and thermodynamic solubility.[6]

-

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is determined by allowing excess solid to equilibrate with the solvent over an extended period (e.g., 24-72 hours).[7] This value is crucial for formulation development and understanding the compound's behavior in a final drug product.

-

Kinetic solubility , often referred to as apparent solubility, is the concentration at which a compound precipitates from a supersaturated solution.[7] This is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer, a process common in high-throughput screening.[1] Kinetic solubility measurements are generally faster and yield higher values than thermodynamic solubility because the precipitate formed may be amorphous rather than the more stable crystalline form.[8][9]

For early-stage drug discovery, kinetic solubility is often the more pragmatic measurement as it reflects the conditions of in vitro biological assays.[1] However, for lead optimization and pre-formulation studies, thermodynamic solubility provides a more accurate and reliable baseline.

Experimental Protocols

This section provides detailed, step-by-step protocols for determining the thermodynamic solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine in DMSO and its kinetic and thermodynamic solubility in aqueous buffer.

3.1. Thermodynamic Solubility in DMSO

Objective: To determine the maximum concentration of 2-(2-Chlorophenyl)pyrimidin-4-amine that can be dissolved in DMSO at room temperature.

Materials:

-

2-(2-Chlorophenyl)pyrimidin-4-amine (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Protocol:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh out an excess amount of 2-(2-Chlorophenyl)pyrimidin-4-amine (e.g., 5-10 mg) into several microcentrifuge tubes.

-

Add a known volume of DMSO to each tube to create a slurry.

-

-

Equilibration:

-

Tightly cap the tubes.

-

Agitate the slurries using a vortex mixer for 1-2 minutes.

-

Place the tubes in a sonicator for 15-30 minutes to aid in dissolution and break up any aggregates.

-

Allow the solutions to equilibrate at room temperature (25°C) for at least 24 hours on a rotating shaker to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of calibration standards of 2-(2-Chlorophenyl)pyrimidin-4-amine in DMSO of known concentrations.

-

Analyze the calibration standards and the filtered supernatant by HPLC-UV or UV-Vis spectrophotometry.[10]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

-

Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility in DMSO.

-

3.2. Kinetic Aqueous Solubility (Turbidimetric Method)

Objective: To determine the concentration at which 2-(2-Chlorophenyl)pyrimidin-4-amine precipitates from a supersaturated aqueous solution, mimicking the conditions of a typical in vitro assay.

Materials:

-

A high-concentration stock solution of 2-(2-Chlorophenyl)pyrimidin-4-amine in 100% DMSO (e.g., 10 mM).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

96-well microtiter plates (UV-compatible).

-

A plate reader capable of measuring turbidity (nephelometry) or absorbance.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(2-Chlorophenyl)pyrimidin-4-amine in 100% DMSO.[11]

-

Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 10 mM down to low µM concentrations).[11]

-

Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

-

Initiation of Precipitation: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing PBS. This will result in a final DMSO concentration of 1%, which is generally well-tolerated by most cell-based assays.

-

Incubation and Measurement:

-

Mix the plate thoroughly on a plate shaker for 2 minutes.

-

Incubate the plate at room temperature (25°C) for 2 hours.

-

Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

-

-

Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity or absorbance is observed compared to the baseline, indicating the onset of precipitation.[11]

3.3. Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the most stable crystalline form of 2-(2-Chlorophenyl)pyrimidin-4-amine in an aqueous buffer.

Materials:

-

2-(2-Chlorophenyl)pyrimidin-4-amine (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

-

HPLC system with a UV detector

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Protocol:

-

Preparation of Slurry: Add an excess of solid 2-(2-Chlorophenyl)pyrimidin-4-amine to a microcentrifuge tube containing a known volume of PBS (pH 7.4).

-

Equilibration:

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

Place the tube on an orbital shaker in an incubator at a constant temperature (e.g., 25°C) for 24-72 hours to allow the solution to reach equilibrium.[7]

-

-

Sample Preparation:

-

After the incubation period, centrifuge the tube at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare calibration standards of the compound in a suitable solvent (e.g., a mixture of PBS and a small amount of organic solvent to ensure dissolution).

-

Analyze the standards and the filtered aqueous sample by HPLC-UV.

-

Construct a calibration curve and determine the concentration of the compound in the aqueous sample. This value represents the thermodynamic solubility.

-

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

| Solubility Parameter | Solvent/Medium | Method | Anticipated Solubility |

| Thermodynamic Solubility | DMSO | Shake-Flask with HPLC-UV | High (>10 mM) |

| Kinetic Solubility | PBS, pH 7.4 | Turbidimetric | Low (µM range) |

| Thermodynamic Solubility | PBS, pH 7.4 | Shake-Flask with HPLC-UV | Very Low (< Kinetic Solubility) |

Interpretation of Results:

-

A high solubility in DMSO is expected and is a prerequisite for creating concentrated stock solutions for screening.

-

The kinetic aqueous solubility will provide an upper limit of the compound's solubility under typical bioassay conditions.

-

The thermodynamic aqueous solubility represents the true equilibrium solubility and is a more conservative and often more relevant value for predicting in vivo behavior. A significant difference between the kinetic and thermodynamic solubility values can indicate that the compound is prone to precipitating as a more stable, less soluble crystalline form over time.[8][9]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

Caption: Experimental workflows for determining the solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine in DMSO and aqueous buffer. By following the detailed protocols for thermodynamic and kinetic solubility assessment, researchers can generate robust and reliable data that is essential for making informed decisions throughout the drug discovery and development process. Understanding the nuances between different types of solubility measurements and their implications is crucial for accurately interpreting experimental results and ultimately advancing promising compounds toward clinical development.

References

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed, 22885099. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

(2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

U.S. Environmental Protection Agency. N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine Properties. [Link]

-

Solubility of Things. 2-Aminopyrimidine. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. raytor.com [raytor.com]

- 8. ovid.com [ovid.com]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(2-Chlorophenyl)pyrimidin-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatility allows for a wide array of substitutions, leading to novel compounds with significant biological activity.[3] One such compound of interest is 2-(2-Chlorophenyl)pyrimidin-4-amine, a molecule with potential applications in the development of targeted therapies. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the presumed safety considerations and recommended handling procedures for 2-(2-Chlorophenyl)pyrimidin-4-amine. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document extrapolates data from structurally similar compounds, including various chloropyrimidines and aminopyridines, to establish a proactive and cautionary approach to its management in a research and development setting.

Hazard Identification and Risk Assessment: An Inferential Analysis

Based on the hazard profiles of analogous compounds, 2-(2-Chlorophenyl)pyrimidin-4-amine should be treated as a hazardous substance. The primary concerns are acute toxicity if swallowed, skin and eye irritation, and potential respiratory tract irritation.[4][5][6][7]

Anticipated Hazard Classifications:

| Hazard Class | Anticipated Category | Rationale and Potential Effects |

| Acute Toxicity (Oral) | Category 2 or 3 | Fatal or toxic if swallowed.[8] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][6] |

| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[4][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][8] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects.[8] |

Causality of Hazards: The presence of a chlorinated phenyl group and an amine-substituted pyrimidine ring suggests several modes of potential toxicity. The chlorophenyl moiety can contribute to lipophilicity, potentially aiding absorption through the skin. Aromatic amines are a well-known class of compounds with the potential for toxicity. The pyrimidine core itself is biologically active and can interact with various cellular pathways.[3]

Prudent Handling and Engineering Controls: A Self-Validating System

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

All manipulations of solid 2-(2-Chlorophenyl)pyrimidin-4-amine and its concentrated solutions must be conducted in a certified chemical fume hood. This primary engineering control is non-negotiable and serves to protect the user from inhalation of dust or aerosols. The fume hood's airflow should be verified before each use.

Personal Protective Equipment (PPE): The Researcher's Armor

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[4][5]

-

Hand Protection: Nitrile gloves are the minimum requirement. Consider double-gloving, especially during weighing and transfer operations. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood (a scenario to be avoided), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

The following diagram illustrates the logical flow for ensuring adequate personal protection:

Caption: Personal Protective Equipment (PPE) decision workflow for handling 2-(2-Chlorophenyl)pyrimidin-4-amine.

Experimental Protocols: Safe Synthesis and Handling

While the specific synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine may vary, general procedures for handling chlorinated pyrimidine derivatives can be adapted. For instance, the synthesis of related compounds often involves nucleophilic substitution reactions.[9]

Protocol for Safe Weighing and Solution Preparation

-

Preparation: Designate a specific area within the fume hood for weighing. Place a disposable weighing paper on the analytical balance.

-

Aliquotting: Carefully transfer the solid compound from the stock bottle to the weighing paper using a clean spatula. Avoid creating dust.

-

Dissolution: Place the weighing paper with the compound into the desired flask. Add the solvent to the flask, ensuring to rinse the weighing paper.

-

Cleanup: Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | Action |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5] |

| Skin Contact | Remove all contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5] |

Accidental Release Measures

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow in a way that disperses the dust.

-

Contain: For a small spill, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Gently sweep the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

The following decision tree outlines the response to an accidental release:

Caption: Decision tree for responding to an accidental spill.

Storage and Stability

Store 2-(2-Chlorophenyl)pyrimidin-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Keep it away from strong oxidizing agents, strong acids, and strong bases.[4] The stability of related compounds is generally good under normal conditions, but degradation may occur in the presence of incompatible materials or harsh conditions.[5]

Disposal Considerations

All waste containing 2-(2-Chlorophenyl)pyrimidin-4-amine must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion

While the pyrimidine core offers immense potential in drug discovery, the introduction of functionalities such as a chlorophenyl group necessitates a heightened level of safety awareness. By treating 2-(2-Chlorophenyl)pyrimidin-4-amine with the caution afforded to its more well-characterized, hazardous analogs, researchers can mitigate risks and foster a safe laboratory environment conducive to innovation. This guide serves as a foundational document to be supplemented by institutional safety protocols and the professional judgment of the trained scientist.

References

- Safety D

- Safety D

- Safety D

- N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine Properties. (2025, October 15). EPA.

- 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004. PubChem.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.

- 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride | 1707713-77-6. Sigma-Aldrich.

- Safety Data Sheet. (2024, October 30). Cayman Chemical.

- 5-(4-Chlorophenyl)pyrimidine-4-amine | 35202-25-6. Sigma-Aldrich.

- 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432. PubChem.

- Safety Data Sheet. (2026, January 12). Ricca Chemical Company.

- Safety Data Sheet. (2025, December 28). Fisher Scientific.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, September 22). MDPI.

- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

- Synthesis of chlorinated pyrimidines.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv

- PRACTICAL LAB MANUAL.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, February 8).

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine via Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-chlorophenyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and materials science. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3] This application note details the reaction mechanism, a step-by-step experimental protocol, expected outcomes, and critical insights for researchers, scientists, and professionals in drug development. The methodology is designed to be reproducible, offering a reliable pathway to this important biaryl scaffold.

Introduction and Reaction Overview

Substituted pyrimidines are a cornerstone of many pharmacologically active molecules.[4][5] The target compound, 2-(2-chlorophenyl)pyrimidin-4-amine, serves as a key intermediate for a variety of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required precursors.[3][6]

The core transformation involves the coupling of a pyrimidine halide (in this case, 2-chloro- or 2-bromopyrimidin-4-amine) with 2-chlorophenylboronic acid, catalyzed by a palladium(0) complex in the presence of a base.[1][7] The general reaction scheme is presented below:

Caption: General scheme for the Suzuki-Miyaura coupling.

The choice of halide on the pyrimidine ring (Cl or Br) and the specific palladium catalyst/ligand system can significantly influence reaction efficiency. While aryl chlorides are often more cost-effective, they can be less reactive than aryl bromides, sometimes necessitating more sophisticated and bulky phosphine ligands to achieve high yields.[6][8]

The Catalytic Cycle: A Mechanistic Insight

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[9][10][11] The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halopyrimidin-4-amine. This is often the rate-determining step and results in a Pd(II) complex.[1][9]

-

Transmetalation: The organic group from the organoboron compound is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][12][13][14]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]

Scientist's Note on the Role of the Base: The base is not merely a spectator. Its primary role is to react with the boronic acid to form a boronate complex [Ar-B(OH)₃]⁻.[14][15][16] This complex is more nucleophilic than the neutral boronic acid, which facilitates the crucial transmetalation step by accelerating the transfer of the aryl group to the palladium center.[13][14][16] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the reaction rate and yield, depending on the substrates and solvent system.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale synthesis. Researchers should perform appropriate risk assessments before commencing any chemical synthesis.

Materials and Reagents

| Reagent/Material | Grade | Typical Supplier | Notes |

| 2-Chloro-4-aminopyrimidine | ≥98% | Commercially Available | May be substituted with 2-bromo-4-aminopyrimidine. |

| 2-Chlorophenylboronic acid | ≥98% | Commercially Available | Store in a desiccator. |

| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially Available | Air-sensitive; handle under inert gas. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from sodium. |

| Water | Deionized | - | Degas before use. |

| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying organic extracts. |

Step-by-Step Procedure

Caption: A streamlined workflow for the synthesis protocol.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-aminopyrimidine (1.0 mmol, 1.0 eq), 2-chlorophenylboronic acid (1.2 mmol, 1.2 eq), and finely powdered, anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Briefly remove the condenser and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 0.03 eq).

-

Scientist's Note: Pd(PPh₃)₄ is sensitive to air and moisture. It's crucial to add it to the dry reagents and immediately establish an inert atmosphere to prevent catalyst degradation. For more challenging couplings, other catalysts like Pd(dppf)Cl₂ or systems with bulky phosphine ligands might be required.[2]

-

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (20 mL) and deionized water (5 mL).

-

Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]

-

Reaction: With vigorous stirring, heat the reaction mixture to 85-90 °C using an oil bath.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting pyrimidine halide is fully consumed (typically 8-16 hours).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Combine all organic extracts and wash with saturated brine solution (1 x 30 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Results & Troubleshooting

| Parameter | Expected Outcome |

| Yield | 75-90% (highly dependent on reaction purity and scale) |

| Appearance | Off-white to pale yellow solid |

| Purity (by LC-MS/NMR) | >95% after chromatography |

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxidized Pd) | Ensure proper inert atmosphere technique. Use fresh, high-quality catalyst. |

| Insufficiently dried base or solvents | Use anhydrous reagents and solvents. Dry the base in an oven before use. | |

| Low reaction temperature | Ensure the internal reaction temperature reaches the target of 85-90 °C. | |

| Formation of Side Products | Protodeboronation of boronic acid | Use a stronger base (e.g., Cs₂CO₃) or ensure the reaction is not overheated. |

| Homocoupling of boronic acid | This can be caused by oxygen. Improve degassing and inert atmosphere techniques. | |

| Difficult Purification | Co-elution with triphenylphosphine oxide | If using Pd(PPh₃)₄, triphenylphosphine oxide is a common byproduct. Optimize chromatography or consider a different catalyst system with ligands that are easier to remove. |

Conclusion

The Suzuki-Miyaura cross-coupling provides an effective and high-yielding pathway for the synthesis of 2-(2-chlorophenyl)pyrimidin-4-amine. Careful attention to experimental parameters, particularly the maintenance of an inert atmosphere and the use of anhydrous conditions, is paramount for achieving reproducible and optimal results. This protocol serves as a validated starting point for researchers, enabling the reliable production of this key synthetic intermediate for further applications in drug discovery and materials science.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: 2004. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527612228]

- LITTLER, B. J., et al. A Detailed Study of the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [URL: https://pubs.acs.org/doi/abs/10.1021/ja9922255]

- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]

- Matos, K., & Söderquist, J. A. A Mechanistic Study of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 1998, 63(3), 461-470. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971678s]

- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Alonso, F., Beletskaya, I. P., & Yus, M. Transition-Metal-Catalyzed C–C and C–X Bond Forming Reactions Using Aryl Chlorides. Chemical Reviews, 2004, 104(6), 3079-3160. [URL: https://pubs.acs.org/doi/abs/10.1021/cr0201068]

- Ridgway, B. H., & Woerpel, K. A. A Detailed Mechanistic Study of the Suzuki Cross-Coupling Reaction of Arylboronic Acids with Aryl Halides. The Journal of Organic Chemistry, 1998, 63(3), 458-460. [URL: https://pubs.acs.org/doi/abs/10.1021/jo9716770]

- Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200201188X]

Sources

- 1. byjus.com [byjus.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. blog.hzpt.com [blog.hzpt.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Accelerating the Synthesis of 2-Arylpyrimidin-4-amines with Microwave-Assisted Organic Synthesis (MAOS)

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 2-arylpyrimidin-4-amines using microwave-assisted protocols. 2-Arylpyrimidin-4-amines are a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and significant byproduct formation.[1] Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by offering dramatic reductions in reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2][3] This application note details a validated protocol for the condensation of aryl chalcones with guanidine salts, explains the underlying principles of microwave heating, and provides the necessary workflows for successful implementation.

Introduction: The Significance of MAOS in Modern Drug Discovery

The pyrimidine ring, particularly the 2-aminopyrimidine moiety, is a cornerstone in the design of biologically active molecules. Its ability to act as a versatile hydrogen bond donor and acceptor makes it ideal for interacting with biological targets. However, the demand for large libraries of these compounds for high-throughput screening necessitates synthetic methods that are not only robust but also rapid and efficient.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[3][4] Unlike conventional heating, which transfers energy indirectly and inefficiently through conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules.[5] This process, known as dielectric heating, involves two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, continuously attempt to align with the oscillating electric field of the microwave. This rapid reorientation creates molecular friction, which generates heat.[5][6]

-

Ionic Conduction: If ions are present in the mixture (e.g., from salts like guanidine hydrochloride), they will migrate in response to the oscillating electric field. Collisions caused by this migration generate heat.[5][6]

This direct and uniform heating results in a rapid temperature increase throughout the reaction volume, significantly accelerating reaction rates and often leading to higher product purity by minimizing the formation of thermally-derived byproducts.[3][4][7]

Key Advantages of Microwave-Assisted Synthesis:

-

Rapid Reaction Times: Reactions are often completed in minutes instead of hours.[1]

-

Higher Yields: Reduced side product formation leads to cleaner reactions and improved isolated yields.[1][4][7]

-

Increased Purity: Uniform heating minimizes localized overheating and decomposition of sensitive materials.[4][5]

-

Energy Efficiency: Microwaves heat only the sample, not the entire apparatus, resulting in significant energy savings.[4][8]

-

Greener Chemistry: MAOS often enables the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly processes.[1][2][7][8]

Synthesis Protocol: Condensation of Chalcones and Guanidine

This section details a reliable microwave-assisted protocol for the synthesis of 2-arylpyrimidin-4-amines via the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a guanidine salt. This method is robust, high-yielding, and demonstrates the power of microwave irradiation for heterocyclic synthesis.[1][9]

Reaction Principle and Mechanism

The reaction proceeds through a base-catalyzed condensation mechanism. Guanidine acts as the nitrogen-donating component to form the pyrimidine ring. The process involves an initial Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminopyrimidine product.

Caption: Simplified reaction mechanism for 2-arylpyrimidin-4-amine synthesis.

Materials and Equipment

Reagents:

-

Substituted Aryl Chalcone (1.0 mmol)

-

Guanidine Hydrochloride (1.2 mmol)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 mmol)

-

Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (3-5 mL)

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Equipment:

-

Monowave Microwave Synthesis Reactor

-

10 mL microwave process vial with a magnetic stir bar

-

Analytical balance

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Flash chromatography system (optional)

Experimental Workflow

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted aryl chalcone (1.0 mmol, 1.0 eq), guanidine hydrochloride (1.2 mmol, 1.2 eq), and powdered potassium hydroxide (2.0 mmol, 2.0 eq).

-

Causality Note: Guanidine hydrochloride is a stable salt. A base like KOH is required to generate the free guanidine base in situ, which is the active nucleophile. An excess of base drives the reaction to completion.

-

-

Solvent Addition: Add 4 mL of ethanol to the vial.

-

Causality Note: Ethanol is an excellent solvent for this reaction as it has a high dielectric constant, allowing it to absorb microwave energy efficiently and heat rapidly. It also effectively solubilizes the reactants.

-

-

Microwave Reaction: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. Stirring should be maintained throughout the reaction.

-

Causality Note: The sealed vessel allows the temperature to rise well above the solvent's atmospheric boiling point, dramatically accelerating the reaction according to Arrhenius's law.[5] The specific time and temperature may require optimization depending on the substrate.

-

-

Reaction Monitoring: After irradiation, allow the vial to cool to room temperature (below 50°C) before opening. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting chalcone.

-

Workup and Isolation: Pour the cooled reaction mixture into a beaker containing ~20 mL of ice-cold water. Neutralize the mixture by slowly adding 1M HCl until the pH is approximately 7. A precipitate of the crude product should form.

-

Extraction: If a precipitate does not form or if the product is oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid can be purified either by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-arylpyrimidin-4-amine.

Results and Data Comparison